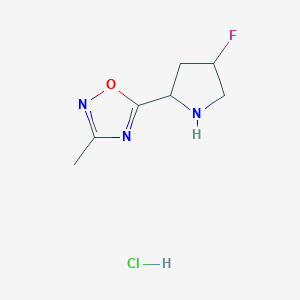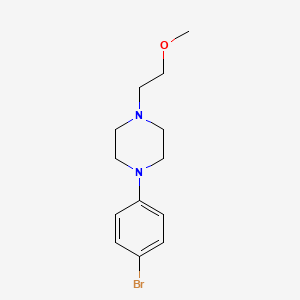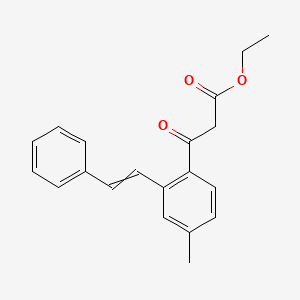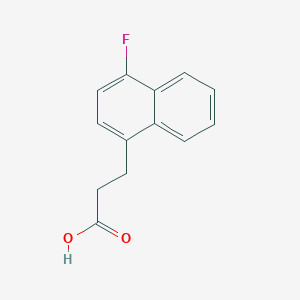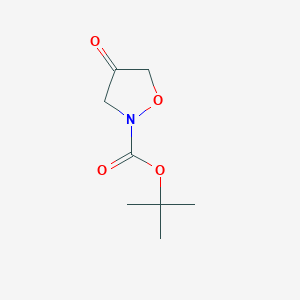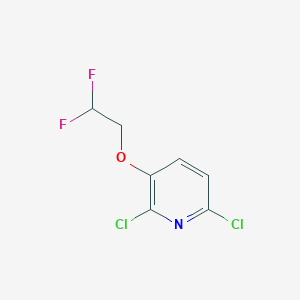
3-Fluoro-4-(3-methylphenyl)benzaldehyde
Vue d'ensemble
Description
“3-Fluoro-4-(3-methylphenyl)benzaldehyde” is a chemical compound with the molecular formula C14H11FO . It is mainly used in scientific experiments for its unique properties.
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(3-methylphenyl)benzaldehyde” consists of a benzene ring substituted with a fluoro group at the 3rd position and a 3-methylphenyl group at the 4th position . The molecular weight is 214.23 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of “3-Fluoro-4-(3-methylphenyl)benzaldehyde” is 323.2±30.0 °C and the predicted density is 1.146±0.06 g/cm3 . The compound is also reported to have a molecular weight of 214.23 g/mol .Applications De Recherche Scientifique
Synthesis and Assessment of Substituent Effect
A study by Balaji et al. (2015) involved synthesizing a series of compounds similar to 3-Fluoro-4-(3-methylphenyl)benzaldehyde by condensation reactions to assess the substituent effect on their properties. These compounds were analyzed using spectral data and statistical analysis to discuss the effects of substituents. This research demonstrates the compound's relevance in understanding substituent impacts in chemical synthesis Balaji et al., 2015.
Catalytic Applications
Chen and Sorensen (2018) explored the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, showcasing the compound's role in novel catalytic reactions. This work highlights its utility in developing new synthetic methodologies for organic compounds Chen & Sorensen, 2018.
Anticancer Activity
Research by Lawrence et al. (2003) on the synthesis of fluorinated analogues of combretastatin A-4, including derivatives from fluorinated benzaldehydes, showcases the potential of these compounds in anticancer applications. The fluoro analogues retained potent cell growth inhibitory properties, indicating their relevance in medicinal chemistry Lawrence et al., 2003.
Polymer Science
Krause et al. (2019) explored the synthesis and styrene copolymerization of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates. This work emphasizes the compound's applications in developing new materials with specific properties, such as in the field of polymer science Krause et al., 2019.
Environmental and Material Science
Li, Zhang, and Wang (2016) utilized derivatives of benzaldehydes for synthesizing microporous polyaminal networks for carbon dioxide adsorption. This research underlines the importance of such compounds in environmental science and material engineering for sustainability applications Li, Zhang, & Wang, 2016.
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-4-(3-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-3-2-4-12(7-10)13-6-5-11(9-16)8-14(13)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPEWGANOTPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







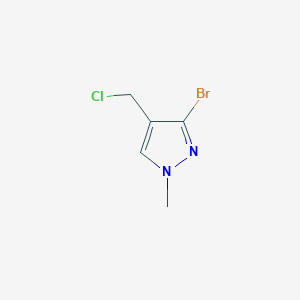
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)
